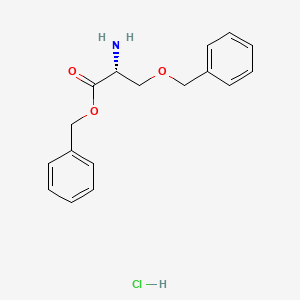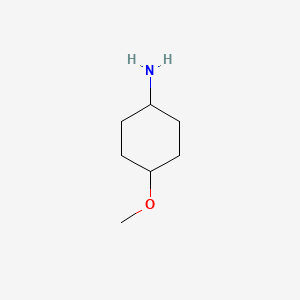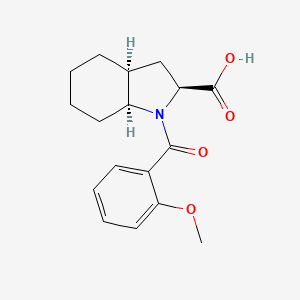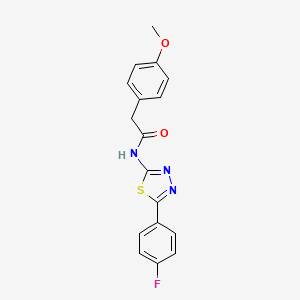![molecular formula C18H19Cl2N3O B2725060 N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide CAS No. 1259096-67-7](/img/structure/B2725060.png)
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide, also known as AZD-6482, is a small molecule inhibitor of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is expressed in various tissues, including the brain, immune system, and cardiovascular system. The A2A receptor is involved in various physiological processes, including inflammation, cardiovascular function, and neurotransmission. Therefore, AZD-6482 has potential applications in the treatment of various diseases, including inflammation, cardiovascular diseases, and neurological disorders.
作用机制
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide is a selective antagonist of the adenosine A2A receptor. The A2A receptor is a G protein-coupled receptor that is activated by adenosine. The activation of the A2A receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide binds to the A2A receptor and prevents the activation of these signaling pathways. This results in the inhibition of inflammation, reduction of oxidative stress, and improvement of cardiovascular function.
Biochemical and Physiological Effects:
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to reduce inflammation, oxidative stress, and improve cardiovascular function. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has also been shown to improve motor function in animal models of Parkinson's disease. In clinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been tested for its potential applications in the treatment of various diseases, including Parkinson's disease, multiple sclerosis, and chronic obstructive pulmonary disease.
实验室实验的优点和局限性
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A2A receptor, which allows for the specific inhibition of this receptor. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has also been extensively studied in various preclinical and clinical studies, which provides a wealth of information on its potential applications and mechanisms of action. However, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide also has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cells. Additionally, the effects of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide may be influenced by other factors, such as the presence of other adenosine receptors or signaling pathways.
未来方向
There are several future directions for the study of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide. One potential application is in the treatment of Parkinson's disease. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to improve motor function in animal models of Parkinson's disease, and clinical trials are currently underway to test its efficacy in humans. Another potential application is in the treatment of cardiovascular diseases, such as heart failure. N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to improve cardiovascular function in animal models, and further studies are needed to determine its potential applications in humans. Additionally, the effects of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide on other adenosine receptors and signaling pathways should be further studied to better understand its mechanisms of action.
合成方法
The synthesis of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide involves several steps, including the reaction of 4-bromoaniline with 1-azepanamine to form N-[4-(azepan-1-yl)phenyl]-4-bromoaniline. This compound is then reacted with 3,6-dichloropyridine-2-carboxylic acid to form N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide. The synthesis of N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been described in various research articles and patents.
科学研究应用
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been extensively studied in various preclinical and clinical studies. In preclinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been shown to have anti-inflammatory effects, reduce ischemia-reperfusion injury, and improve cardiovascular function. In clinical studies, N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide has been tested for its potential applications in the treatment of Parkinson's disease, multiple sclerosis, and chronic obstructive pulmonary disease.
属性
IUPAC Name |
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-9-10-16(20)22-17(15)18(24)21-13-5-7-14(8-6-13)23-11-3-1-2-4-12-23/h5-10H,1-4,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOAERRDBFHXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2724977.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2724978.png)

![(E)-2-(4-Bromophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2724980.png)
![2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2724981.png)




![N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2724994.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)pentanamide](/img/structure/B2724995.png)
![1-allyl-4-(1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2724996.png)

